trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate
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Overview
Description
trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and hydroxymethyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with benzyl and methyl groups under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds to trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate include other piperidine derivatives such as:
trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate: This compound has a similar structure but includes a chlorophenyl group, which may result in different chemical and biological properties.
1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate: This compound is closely related and shares many chemical properties but may differ in specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl (3R,6S)-6-(hydroxymethyl)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-21-15(19)13-7-8-14(10-18)17(9-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3/t13-,14+/m1/s1 |
InChI Key |
UIQBUOPPWVKGMC-KGLIPLIRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
COC(=O)C1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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